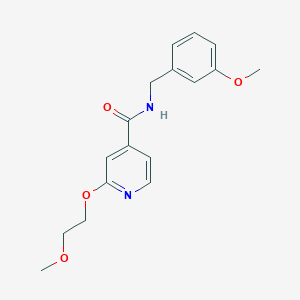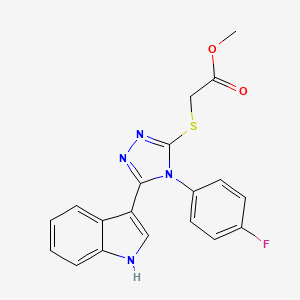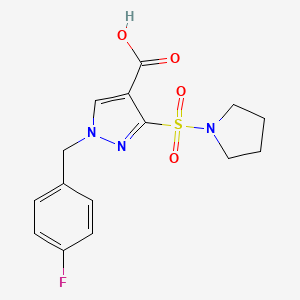
N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide, also known as MI-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-1 is a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), which is involved in the regulation of protein synthesis.
Mecanismo De Acción
N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide inhibits the activity of eIF4E, which is a key regulator of protein synthesis. eIF4E binds to the 5' cap structure of mRNA and promotes the translation of specific mRNAs involved in cell proliferation and survival. By inhibiting eIF4E, this compound reduces the translation of these mRNAs and inhibits cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide has several advantages for lab experiments, including its small size, high potency, and specificity for eIF4E. However, this compound has some limitations, including its poor solubility in water and its potential toxicity to non-cancerous cells.
Direcciones Futuras
There are several future directions for N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide research, including the development of more potent and selective eIF4E inhibitors, the investigation of this compound in combination with other cancer therapies, and the exploration of this compound in other disease areas, such as viral infections and neurological disorders.
In conclusion, this compound is a promising small molecule inhibitor of eIF4E with potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions for this compound include the development of more potent and selective inhibitors and the investigation of its potential in other disease areas.
Métodos De Síntesis
The synthesis of N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide involves several chemical reactions, including the condensation of 3-methoxybenzaldehyde with 2-(2-methoxyethoxy)isonicotinoyl chloride, followed by reduction with sodium borohydride. The final product is purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(3-methoxybenzyl)-2-(2-methoxyethoxy)isonicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been found to enhance the efficacy of chemotherapy drugs, such as paclitaxel and cisplatin, in cancer treatment.
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)-N-[(3-methoxyphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-8-9-23-16-11-14(6-7-18-16)17(20)19-12-13-4-3-5-15(10-13)22-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBKISJRLOLQMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2391494.png)




![4-methyl-3-(nitromethyl)-2-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclopentan-1-one](/img/structure/B2391504.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-[(4-Bromo-1-methyl-1h-pyrazol-3-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B2391509.png)
![6-(4-methoxyphenethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391511.png)
![2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2391512.png)

